(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction conditions often include elevated temperatures and anhydrous environments to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which are valuable intermediates in organic synthesis and medicinal chemistry .
Scientific Research Applications
(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
(5,6,7,8-tetrahydroquinolin-8-yl)methanamine: Another derivative with similar structural features.
3,4-dihydroisoquinoline derivatives: Compounds with a similar core structure but different functional groups.
Uniqueness
(5,6,7,8-tetrahydroquinolin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
1864063-83-1 |
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Molecular Formula |
C10H15ClN2 |
Molecular Weight |
198.69 g/mol |
IUPAC Name |
5,6,7,8-tetrahydroquinolin-4-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C10H14N2.ClH/c11-7-8-5-6-12-10-4-2-1-3-9(8)10;/h5-6H,1-4,7,11H2;1H |
InChI Key |
QMOUUDOSSQFYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=CC(=C2C1)CN.Cl |
Purity |
95 |
Origin of Product |
United States |
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